molecular formula C18H18N6O5S B13931791 n-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide

n-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide

Cat. No.: B13931791
M. Wt: 430.4 g/mol
InChI Key: IATLJFXQEUVGMT-UHFFFAOYSA-N
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Description

N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide typically involves the functionalization of quinoxaline derivatives. One common method includes the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in the presence of an ethanol solution under reflux conditions . This reaction yields the desired compound through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and purity. Techniques such as microwave irradiation and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, ethanol as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups at the nitro position .

Scientific Research Applications

N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s quinoxaline core plays a crucial role in its binding to biological targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antibiotic with antiviral properties.

    Levomycin: An antibiotic used to treat bacterial infections.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

N-(3-(Morpholinoamino)quinoxalin-2-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoamino and nitrobenzenesulfonamide moieties contribute to its high reactivity and potential for diverse applications in medicinal chemistry and industry .

Properties

Molecular Formula

C18H18N6O5S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[3-(morpholin-4-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C18H18N6O5S/c25-24(26)13-4-3-5-14(12-13)30(27,28)22-18-17(21-23-8-10-29-11-9-23)19-15-6-1-2-7-16(15)20-18/h1-7,12H,8-11H2,(H,19,21)(H,20,22)

InChI Key

IATLJFXQEUVGMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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